

An In-depth Technical Guide to the Physical Properties of 3-Phenylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Phenylpyridine**

Cat. No.: **B014346**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **3-Phenylpyridine**, a vital synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

3-Phenylpyridine is an aromatic heterocyclic compound consisting of a pyridine ring substituted with a phenyl group. It is generally described as a colorless to yellowish liquid or oil at ambient temperatures and is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Quantitative Data Summary

The physical properties of **3-Phenylpyridine** are summarized in the table below. Data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

Property	Value	Source(s)
Boiling Point	269-270 °C (at 749 mmHg)	
	272 °C	
Melting Point	164 °C	
Density	1.082 g/mL (at 25 °C)	
	1.085 g/mL	
Refractive Index	n _{20/D} 1.616	
Molecular Formula	C ₁₁ H ₉ N	
Molecular Weight	155.2 g/mol	

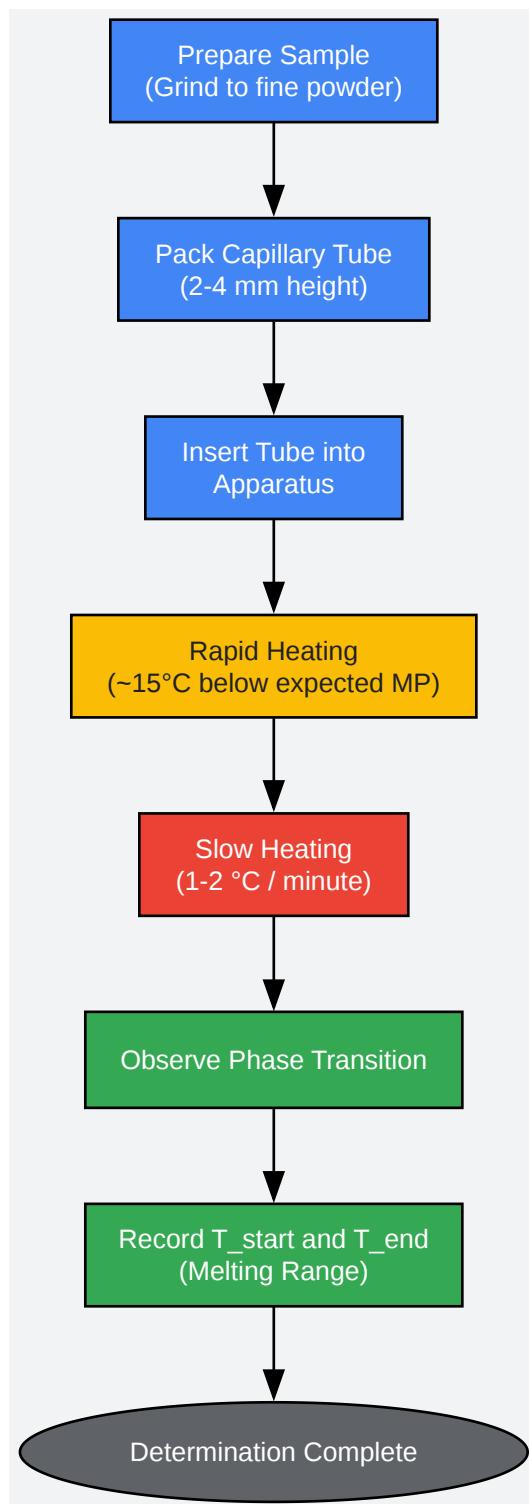
Note: There is a notable discrepancy in the reported melting point. While some sources list it as 164 °C, others describe the compound as a liquid or oil at room temperature, which is more consistent with the high boiling point. Researchers should consider verifying this property for their specific sample.

Experimental Protocols

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following sections detail standard laboratory protocols for measuring the melting and boiling points of **3-Phenylpyridine**.

Protocol 1: Melting Point Determination (Capillary Method)

This method utilizes a melting point apparatus to determine the temperature range over which the solid-to-liquid phase transition occurs.


Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or DigiMelt)
- Capillary tubes (sealed at one end)

- Sample of **3-Phenylpyridine** (solid form)
- Mortar and pestle
- Spatula

Procedure:

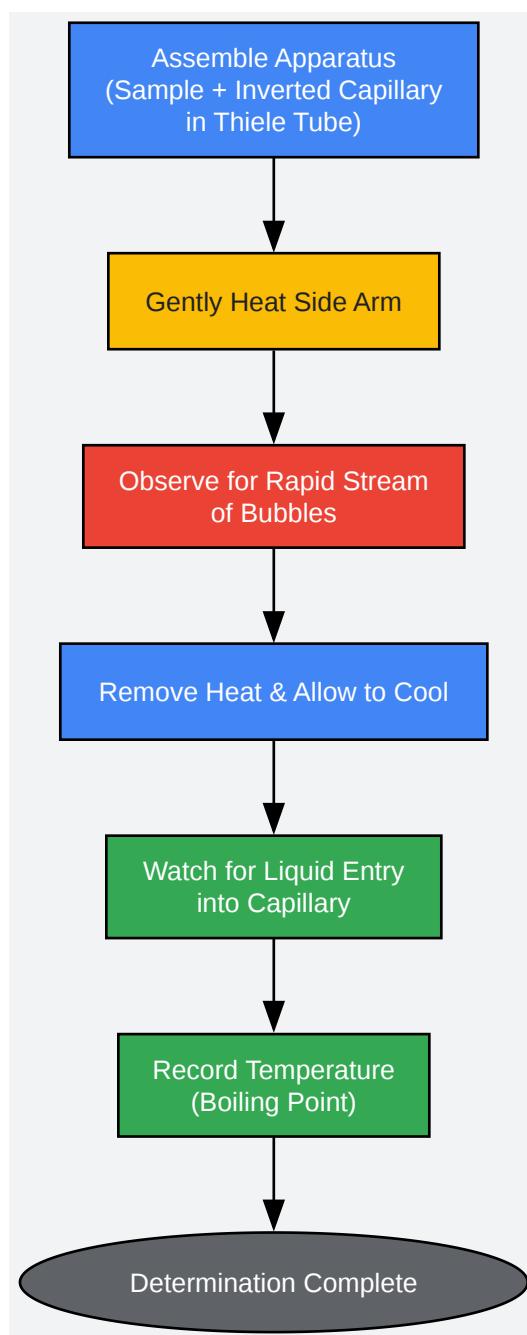
- **Sample Preparation:** If the **3-Phenylpyridine** sample is in large crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.
- **Capillary Tube Packing:** Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the sample to fall to the sealed bottom. Repeat until a densely packed column of 2-4 mm of solid is achieved.
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.
- **Rapid Heating (Optional):** If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate range. Allow the apparatus to cool significantly before proceeding.
- **Accurate Determination:** Heat the block rapidly to about 15-20 °C below the expected or approximate melting point.
- **Slow Heating:** Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range). A pure compound will exhibit a sharp melting range of 1-2 °C.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This microscale method is effective for determining the boiling point with a small amount of liquid. It works by matching the vapor pressure of the liquid with the atmospheric pressure.


Apparatus and Materials:

- Thiele tube filled with mineral oil
- Thermometer
- Small test tube (or fusion tube)
- Capillary tube (sealed at one end)
- Sample of **3-Phenylpyridine** (liquid)
- Rubber band or wire to attach the test tube to the thermometer
- Bunsen burner or other heat source

Procedure:

- Sample Preparation: Fill the small test tube with 0.5-1 mL of **3-Phenylpyridine**.
- Capillary Inversion: Place the capillary tube into the test tube with its open end facing down.
- Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
- Heating: Insert the assembly into the Thiele tube, making sure the heat-circulating arm is positioned for heating. The mineral oil should cover the sample.
- Initial Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

- Observation: Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature is just above its boiling point.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this instant; this is the boiling point.

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination via Thiele Tube.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 3-Phenylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014346#physical-properties-of-3-phenylpyridine-melting-point-boiling-point\]](https://www.benchchem.com/product/b014346#physical-properties-of-3-phenylpyridine-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com